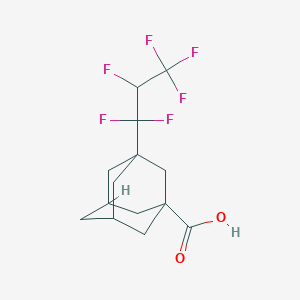

3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F6O2/c15-9(14(18,19)20)13(16,17)12-4-7-1-8(5-12)3-11(2-7,6-12)10(21)22/h7-9H,1-6H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJDZZQQPFAEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369597 | |

| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86301-98-6 | |

| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis pathway for 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid

An In-Depth Technical Guide to the Proposed Synthesis of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid

Abstract

This technical guide outlines a proposed synthetic pathway for this compound, a novel fluorinated adamantane derivative with potential applications in medicinal chemistry and materials science. Given the absence of a documented direct synthesis, this guide presents a rational, multi-step approach grounded in established organofluorine and adamantane chemistry. The proposed synthesis commences with the well-established preparation of adamantane-1-carboxylic acid, followed by regioselective functionalization at the C-3 position to introduce a reactive handle. The core of this proposed synthesis is the subsequent introduction of the 1,1,2,3,3,3-hexafluoropropyl moiety via a free-radical-mediated addition to hexafluoropropene. This document provides a detailed theoretical framework, step-by-step experimental protocols, and mechanistic insights for each proposed transformation, intended for an audience of researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Adamantane Derivatives

Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant interest in medicinal chemistry due to its unique lipophilic properties, which can enhance the metabolic stability and bioavailability of drug candidates.[1] Adamantane-containing drugs such as Amantadine, Rimantadine, and Memantine are well-established therapeutics.[2] The introduction of fluorine atoms or fluoroalkyl groups into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Consequently, the synthesis of fluorinated adamantane derivatives is an area of active research, aiming to combine the advantageous properties of both the adamantane cage and fluorine.

The target molecule, this compound, is a bifunctional molecule featuring a carboxylic acid group at one bridgehead position and a hexafluoropropyl group at another. This structure makes it an intriguing building block for the development of new pharmaceuticals and advanced materials. The carboxylic acid provides a handle for further derivatization, such as amide bond formation, while the hexafluoropropyl group imparts significant lipophilicity and metabolic stability.

This guide proposes a feasible and logical synthetic route to this novel compound, leveraging known transformations and providing detailed protocols to facilitate its synthesis in a research setting.

Proposed Retrosynthetic Analysis and Synthetic Strategy

A direct, single-step synthesis of the target molecule is not currently described in the scientific literature. Therefore, a multi-step approach is necessary. Our retrosynthetic analysis identifies a key intermediate, 3-bromoadamantane-1-carboxylic acid, which can be accessed from the commercially available adamantane-1-carboxylic acid. The crucial carbon-carbon bond formation between the adamantane cage and the hexafluoropropyl group is envisioned to occur via a radical addition reaction.

Caption: Retrosynthetic pathway for the target molecule.

The forward synthesis is designed in three main stages:

-

Synthesis of Adamantane-1-carboxylic Acid: A well-documented carboxylation of adamantane.

-

Regioselective Bromination: Introduction of a bromine atom at the C-3 position of adamantane-1-carboxylic acid.

-

Radical-Mediated Hexafluoropropylation: The key step involving the addition of the adamantyl radical to hexafluoropropene.

Detailed Synthetic Pathway and Experimental Protocols

The overall proposed synthetic pathway is illustrated below:

Caption: Proposed three-stage synthesis of the target compound.

Stage 1: Synthesis of Adamantane-1-carboxylic Acid

The synthesis of the starting material, adamantane-1-carboxylic acid, is achieved via the Koch-Haaf reaction, a well-established method for the carboxylation of tertiary alkanes.[3]

Reaction: Adamantane → Adamantane-1-carboxylic acid

Mechanism: In the presence of a strong acid like sulfuric acid, formic acid generates a protonated carbon monoxide species (an acylium cation precursor). Adamantane is then protonated to form a tertiary adamantyl cation, which is subsequently attacked by the electrophilic carbon of the acylium species. The resulting acylium-adamantane adduct is then hydrolyzed to yield the carboxylic acid.

Experimental Protocol:

-

To a stirred mixture of 470 g of 96% sulfuric acid and 100 mL of carbon tetrachloride in a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 13.6 g (0.100 mole) of adamantane.

-

Cool the mixture to 15-20 °C in an ice bath and add 1 mL of 98% formic acid.

-

Add a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98-100% formic acid dropwise over 1-2 hours, maintaining the temperature between 15-25 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Pour the reaction mixture onto 700 g of crushed ice.

-

Separate the layers and extract the aqueous layer with three 100 mL portions of carbon tetrachloride.

-

Combine the organic layers and treat with 110 mL of 15N ammonium hydroxide to precipitate the ammonium salt of the product.

-

Collect the crystalline salt by filtration, wash with cold acetone, and then suspend it in 250 mL of water.

-

Acidify the suspension with 25 mL of 12N hydrochloric acid and extract with 100 mL of chloroform.

-

Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude 1-adamantanecarboxylic acid.

-

Recrystallize the crude product from methanol/water to obtain pure adamantane-1-carboxylic acid.

| Parameter | Value | Reference |

| Typical Yield | 67-72% | [3] |

| Melting Point | 173-174 °C | [3] |

Stage 2: Synthesis of 3-Bromoadamantane-1-carboxylic Acid

This stage involves the regioselective bromination of adamantane-1-carboxylic acid at the C-3 bridgehead position. This is a known transformation that provides the key intermediate for the subsequent fluoroalkylation step.[4][5]

Reaction: Adamantane-1-carboxylic acid → 3-Bromoadamantane-1-carboxylic acid

Mechanism: The reaction proceeds via an electrophilic substitution mechanism on the adamantane cage. The Lewis acid catalyst, AlCl₃, polarizes the Br-Br bond, generating a potent electrophile that attacks the C-H bond at the 3-position, which is activated for hydride abstraction. The resulting adamantyl cation is then trapped by a bromide ion.

Experimental Protocol:

-

In a flask protected from moisture, slowly add adamantane-1-carboxylic acid to liquid bromine.

-

Under the action of anhydrous aluminum trichloride as a catalyst, stir and reflux the mixture at a temperature between -20°C and 10°C for 48 to 60 hours.[4]

-

Allow the reaction to proceed at 20°C to 30°C for an additional 5 hours.[4]

-

Carefully quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Extract the product into a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 3-bromoadamantane-1-carboxylic acid.

-

Purify the product by recrystallization from a suitable solvent system (e.g., cyclohexane).[6]

| Parameter | Value | Reference |

| Melting Point | 146-150 °C | [7] |

| Molecular Weight | 259.14 g/mol | [7] |

Stage 3: Synthesis of this compound

This is the key and most challenging step of the proposed synthesis. We propose a free-radical addition of the 3-adamantylcarboxylic acid radical to hexafluoropropene. This approach is based on literature precedents for the radical addition of alkanes to hexafluoropropene.[1][8][9]

Reaction: 3-Bromoadamantane-1-carboxylic acid + Hexafluoropropene → this compound

Mechanism: The reaction is initiated by the generation of a tributyltin radical from tributyltin hydride and a radical initiator like AIBN. The tributyltin radical then abstracts the bromine atom from 3-bromoadamantane-1-carboxylic acid to form a tertiary adamantyl radical at the C-3 position. This adamantyl radical then adds to the double bond of hexafluoropropene. The resulting fluoroalkyl radical abstracts a hydrogen atom from tributyltin hydride to furnish the final product and regenerate the tributyltin radical, thus propagating the radical chain reaction.

Experimental Protocol (Proposed):

Note: This is a proposed protocol and may require optimization.

-

To a solution of 3-bromoadamantane-1-carboxylic acid (1.0 eq) in a suitable degassed solvent (e.g., benzene or toluene) in a high-pressure reaction vessel, add tributyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).

-

Cool the vessel in a liquid nitrogen bath and evacuate the headspace.

-

Introduce hexafluoropropene (a low-boiling gas) into the vessel (a slight excess, e.g., 1.5 eq).

-

Seal the vessel and allow it to warm to room temperature, then heat to 80-90 °C for several hours with stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture and carefully vent any excess hexafluoropropene in a fume hood.

-

Dilute the reaction mixture with a solvent such as diethyl ether and wash with an aqueous solution of potassium fluoride to remove the tin byproducts.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Anticipated Challenges and Alternative Approaches:

-

The radical addition may result in a mixture of diastereomers due to the creation of a new stereocenter at the C-2 position of the propyl chain.

-

Polymerization of hexafluoropropene could be a side reaction.

-

An alternative approach could involve the conversion of 3-bromoadamantane-1-carboxylic acid (or its corresponding ester) to an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with a hexafluoropropyl electrophile. However, the formation and reactivity of such organometallic reagents can be challenging.

Characterization of the Final Product

The structure of the final product, this compound, should be confirmed by a combination of spectroscopic techniques:

-

¹H NMR: To confirm the presence of the adamantane cage protons and the single proton on the hexafluoropropyl chain.

-

¹³C NMR: To identify all carbon atoms in the molecule, including the characteristic signals of the adamantane cage, the carboxylic acid, and the carbons of the hexafluoropropyl group.

-

¹⁹F NMR: This will be crucial to confirm the structure of the hexafluoropropyl group, showing characteristic signals for the CF₃ and CF groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and support the proposed structure through fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C=O and O-H bonds of the carboxylic acid functional group.

Conclusion

This technical guide presents a comprehensive and scientifically grounded proposal for the synthesis of the novel compound this compound. While the final, key step of hexafluoropropylation is based on a proposed radical-mediated reaction and will require experimental validation and optimization, the overall strategy is built upon well-established and reliable chemical transformations. The successful synthesis of this molecule would provide a valuable new building block for the development of advanced pharmaceuticals and materials, leveraging the unique and advantageous properties of both the adamantane scaffold and fluoroalkyl substituents.

References

-

Koch, H.; Haaf, W. 1-Adamantanecarboxylic Acid. Org. Synth.1964 , 44, 1. [Link]

- Google Patents. Method for synthesizing 3-amino-1-adamantanol. CN101747212B.

- Google Patents. Process for producing hydroxy adamantane carboxylic acid compounds. US9051256B1.

-

Fang, X.; Li, J.; Wang, C.-J. Functional Hexafluoroisopropyl Group Used in the Construction of Biologically Important Pyrimidine Derivatives. J. Org. Chem.2014 , 79 (23), 11576–11583. [Link]

-

Chambers, R. D.; Fuss, R. W.; Spink, R. C. H.; Greenhall, M. P.; Kenwright, A. M.; Batsanov, A. S.; Howard, J. A. K. Free radical chemistry. Part 10.1 Addition of acyclic and cyclic alkanes to hexafluoropropene. J. Chem. Soc., Perkin Trans. 12000 , 1623-1638. [Link]

-

Asif, M. A Mini Review on Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]

-

MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

-

Begue, J.-P.; Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine. Wiley. [Link]

-

ResearchGate. Free Radical Chemistry. Part 10. Addition of Acyclic and Cyclic Alkanes to Hexafluoropropene. [Link]

-

Khan Academy. Electrophilic aromatic substitution mechanism. [Link]

-

Wikipedia. Hexafluoropropylene. [Link]

-

Organic Chemistry Portal. Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to α,β-Unsaturated Hexafluoroisopropyl Esters. [Link]

-

Chemistry LibreTexts. Nucleophilic Addition Reactions. [Link]

-

Chemistry LibreTexts. Nucleophilic Addition To Carbonyls. [Link]

-

ResearchGate. Table 1 Free radical additions of cyclic alcohols to hexafluoropropene. [Link]

-

Chemistry LibreTexts. Electrophilic Addition Reactions of Alkenes. [Link]

-

Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]

-

YouTube. Electrophilic Aromatic Substitution (EAS Reactions). [Link]

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

-

YouTube. Introduction to Nucleophilic Addition of Ketones and Aldehydes. [Link]

-

ACS Publications. Difunctionalization Processes Enabled by Hexafluoroisopropanol. [Link]

-

Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]

-

Sci-Hub. ChemInform Abstract: Free Radical Chemistry. Part 10. Addition of Acyclic and Cyclic Alkanes to Hexafluoropropene. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. 3-Bromoadamantane-1-carboxylic acid | 21816-08-0 [chemicalbook.com]

- 7. 3-Bromoadamantane-1-carboxylic acid 97 21816-08-0 [sigmaaldrich.com]

- 8. Free radical chemistry. Part 10.1 Addition of acyclic and cyclic alkanes to hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Sci-Hub. ChemInform Abstract: Free Radical Chemistry. Part 10. Addition of Acyclic and Cyclic Alkanes to Hexafluoropropene. / ChemInform, 2000 [sci-hub.jp]

An In-depth Technical Guide to the Physicochemical Properties of Hexafluoropropyl Adamantane Derivatives

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has proven to be a valuable building block in medicinal chemistry.[1] Its unique structure has been incorporated into numerous approved drugs for a wide range of therapeutic applications.[1] The strategic functionalization of the adamantane core allows for the fine-tuning of a molecule's physicochemical properties to enhance its pharmacokinetic and pharmacodynamic profile. This guide focuses on a particularly impactful modification: the introduction of the hexafluoropropyl group. This highly fluorinated moiety imparts a unique set of properties that can significantly alter a molecule's lipophilicity, solubility, thermal stability, and metabolic profile.[2][3] While direct experimental data on hexafluoropropyl adamantane derivatives are nascent, this guide will provide a comprehensive overview of their predicted physicochemical properties based on the well-established characteristics of the adamantane nucleus and the profound influence of hexafluoropropyl substitution. Furthermore, this document provides detailed, field-proven experimental protocols to enable researchers to precisely characterize these novel compounds, thereby creating a self-validating framework for discovery and development.

The Adamantane Core: A Foundation of Lipophilicity and Rigidity

Adamantane (C₁₀H₁₆) is the simplest diamondoid, possessing a highly symmetrical and strain-free tricyclic alkane structure.[4] This unique architecture is the source of its defining physicochemical properties:

-

Inherent Lipophilicity: The hydrocarbon cage of adamantane is distinctly nonpolar, making it highly lipophilic. The introduction of an adamantyl group into a drug candidate almost invariably increases its lipophilicity, which can enhance membrane permeability and improve distribution into lipid-rich tissues.[5][6]

-

Structural Rigidity: Unlike flexible alkyl chains, the adamantane cage is conformationally locked. This rigidity can be advantageous in drug design by pre-organizing pharmacophoric elements into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target.

-

Metabolic Stability: The tertiary C-H bonds of the adamantane cage are relatively resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the metabolic half-life of a drug.[7]

The Hexafluoropropyl Group: A Potent Modulator of Physicochemical Properties

The 1,1,1,3,3,3-hexafluoropropan-2-yl (often referred to as hexafluoroisopropyl or HFIP) group is a powerful tool in medicinal chemistry for modulating molecular properties. Its two trifluoromethyl (CF₃) groups are responsible for its profound electronic and steric effects.

-

Strong Electron-Withdrawing Nature: The high electronegativity of the six fluorine atoms makes the hexafluoropropyl group a potent electron-withdrawing substituent. This can significantly influence the pKa of nearby functional groups.[8]

-

Increased Lipophilicity: The introduction of trifluoromethyl groups generally increases the lipophilicity of a molecule, as measured by its partition coefficient (LogP).[2] This is a critical factor in enhancing a drug's ability to cross lipid membranes.

-

Enhanced Thermal and Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[2] Consequently, molecules containing hexafluoropropyl groups often exhibit high thermal and metabolic stability.[2][9]

-

Unique Solubility Profile: Highly fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics, sometimes leading to poor solubility in both aqueous and traditional organic solvents. This necessitates careful consideration of formulation strategies.

Predicted Physicochemical Properties of Hexafluoropropyl Adamantane Derivatives

By combining the known properties of the adamantane core with the established effects of hexafluoropropyl substitution, we can predict the key physicochemical characteristics of this novel class of compounds.

Lipophilicity (LogP)

The attachment of a hexafluoropropyl group to the adamantane scaffold is expected to significantly increase the molecule's lipophilicity. The adamantane cage itself is already highly lipophilic, and the addition of the fluorinated alkyl chain will further enhance this property.

| Compound | Structure | Predicted LogP Change | Rationale |

| Adamantane | C₁₀H₁₆ | Baseline | Inherently lipophilic hydrocarbon cage. |

| 1-(Hexafluoropropan-2-yl)adamantane | C₁₃H₁₆F₆ | Significant Increase | Addition of a highly lipophilic hexafluoropropyl group. |

Experimental Protocol: Determination of LogP by Shake-Flask Method

This protocol adheres to the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 107.[7]

-

Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) by shaking equal volumes of the two liquids together for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: Prepare a stock solution of the hexafluoropropyl adamantane derivative in n-octanol at a concentration that will be detectable in both phases (e.g., 1 mg/mL).

-

Partitioning: In a screw-cap tube, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous phase (e.g., 5 mL of each).

-

Equilibration: Gently shake the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).[7]

-

Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., GC-MS, LC-MS, or ¹⁹F NMR).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility

The aqueous solubility of hexafluoropropyl adamantane derivatives is predicted to be very low. While the adamantane core is already poorly soluble in water, the large, hydrophobic hexafluoropropyl group will further decrease its affinity for aqueous media.

Experimental Protocol: Determination of Aqueous Solubility by the Saturation Shake-Flask Method

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 105.

-

Sample Preparation: Add an excess amount of the solid hexafluoropropyl adamantane derivative to a known volume of water (or buffer) in a sealed flask.

-

Equilibration: Shake the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove all solid particles.

-

Quantification: Analyze a known volume of the clear, saturated solution to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Result: The aqueous solubility is reported as the concentration of the saturated solution (e.g., in mg/L or µM).

Melting Point and Thermal Stability

Hexafluoropropyl adamantane derivatives are expected to be crystalline solids with relatively high melting points and excellent thermal stability. The rigid adamantane cage and the strong C-F bonds contribute to a stable molecular structure that requires significant energy to disrupt its crystal lattice or to induce thermal decomposition.

Experimental Protocol: Thermal Analysis by DSC and TGA

-

Differential Scanning Calorimetry (DSC) for Melting Point Determination: [10][11]

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through its expected melting range.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can be calculated from the area under the peak.[10]

-

-

Thermogravimetric Analysis (TGA) for Thermal Stability: [12][13][14]

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance and purge the furnace with an inert atmosphere (e.g., nitrogen).

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C).

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of thermal decomposition.

-

Caption: Workflow for thermal analysis using DSC and TGA.

Spectroscopic and Structural Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of hexafluoropropyl adamantane derivatives.

-

¹H NMR: The proton spectrum will be characterized by signals corresponding to the adamantane cage protons, which will appear as broad multiplets in the aliphatic region. The single proton on the carbon bearing the two CF₃ groups will appear as a septet due to coupling with the six equivalent fluorine atoms.

-

¹³C NMR: The carbon spectrum will show characteristic signals for the adamantane carbons. The carbon attached to the two CF₃ groups will exhibit a complex multiplet due to C-F coupling.

-

¹⁹F NMR: The fluorine spectrum will be the most informative for confirming the presence of the hexafluoropropyl group. It is expected to show a single signal (a doublet due to coupling with the adjacent proton) in a region characteristic of CF₃ groups attached to a secondary carbon.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these molecules in the solid state.[15][16] This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and for structure-based drug design.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the hexafluoropropyl adamantane derivative of suitable quality (typically > 0.1 mm in all dimensions) using techniques such as slow evaporation, vapor diffusion, or slow cooling.[17]

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure.

Conclusion

The introduction of a hexafluoropropyl group onto an adamantane scaffold is a promising strategy for creating novel molecules with enhanced lipophilicity and stability. While this guide provides a predictive framework for the physicochemical properties of these derivatives, it is the rigorous experimental validation that will ultimately define their potential in drug discovery and materials science. The detailed protocols provided herein offer a clear path for researchers to characterize these exciting new compounds and to build a comprehensive understanding of their structure-property relationships.

References

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

- Kwiecień, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053.

- Krasnov, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15372.

- Wouters, J., & Ooms, F. (2009). Adamantane in Drug Discovery. Expert Opinion on Drug Discovery, 4(1), 81-93.

- Kontogiorgis, C., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(21), 5032.

- Gurbych, O., et al. (2024).

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 961.

- Kwiecień, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053.

- Hoyle, C. E., et al. (1991). Ultraviolet Stability of Polymers Containing the Hexafluoroisopropylidene Group. DTIC.

- Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2236–2246.

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

- Orjala, J., et al. (2011). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 77(11), 1253–1259.

- Demeule, B., et al. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (113), 55262.

-

The Animated Chemist. (2021, September 26). Understanding x-ray crystallography structures [Video]. YouTube. [Link]

- de Oliveira, G. G., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 45(2), 269-275.

- Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. American Pharmaceutical Review, 7(4), 62-67.

-

Wikipedia. (2023). Hexafluoro-2-propanol. In Wikipedia. Retrieved January 23, 2026, from [Link]

- Grygorenko, O. O., et al. (2020). Lipophilicity changes upon fluorination of isopropyl, cyclopropane and...

- Krasnov, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15372.

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

- Kheylik, Y. (2024). LogP / LogD shake-flask method v1.

- Soloshonok, V. A., & Sorochinsky, A. E. (2018). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium Multidisciplinary Journal.

- Ciura, K., et al. (2019). The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. Roczniki Państwowego Zakładu Higieny, 70(1), 1-10.

-

Infinita Lab. (n.d.). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]

- Gregorio, F., et al. (2021). On the Solubility and Stability of Polyvinylidene Fluoride. Polymers, 13(9), 1354.

- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks, 15(5), 3206-3214.

- Pallicer, J. M., et al. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. MethodsX, 3, 63-71.

- Djaković, S., et al. (2023). Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. Molecules, 28(6), 2795.

- Cordeiro, R. A., et al. (2019). Effect of the degree of substitution in the transition temperatures and hydrophobicity of hydroxypropyl cellulose esters.

- Yang, H., et al. (2006). Thermal stability of LiPF 6 salt and Li-ion battery electrolytes containing LiPF 6. Journal of Power Sources, 161(1), 573-579.

- Khan, I., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Journal of Biomolecular Structure and Dynamics, 42(12), 4165-4181.

-

PerkinElmer. (n.d.). Measurement of Tg by DSC. Retrieved from [Link]

- Kovalev, I. E., et al. (1976). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 10, 1030-1033.

-

Infinita Lab. (n.d.). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]

- Kaliszan, R., et al. (2005). Progress in the Use of HPLC for Evaluation of Lipophilicity.

-

University of Florida, Center for Xray Crystallography. (n.d.). Tutorials. Retrieved from [Link]

-

Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

- Cai, C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58732.

-

Wikipedia. (2023). X-ray crystallography. In Wikipedia. Retrieved January 23, 2026, from [Link]

- Jaffe, H. H. (1953). Thermal Stability of Organic Compounds by the Isoteniscope Method. DTIC.

- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 129(10), 879-889.

- Deringer, V. L., et al. (2023). Quantitative matching of crystal structures to experimental powder diffractograms. Chemical Science, 14(15), 3943-3955.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. tainstruments.com [tainstruments.com]

- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

CAS number 86301-98-6 characterization data

Authored by a Senior Application Scientist

Introduction: The Significance of a Major Metabolite

In the field of oncology drug development, the characterization of metabolites is as critical as the parent drug. N-Desethyl Sunitinib (also known as SU12662), with CAS number 86301-98-6, is the primary and pharmacologically active metabolite of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1][2][3] Sunitinib is a cornerstone therapy for metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[4] The metabolic conversion from Sunitinib to N-Desethyl Sunitinib is primarily mediated by the cytochrome P450 enzyme CYP3A4.[4][5][6]

This metabolite is not merely a byproduct; it exhibits a similar inhibitory profile and potency to Sunitinib itself, contributing significantly to the overall therapeutic and toxicological effects observed in patients.[4][5] Therefore, a comprehensive understanding of its physicochemical and analytical characteristics is paramount for researchers, clinicians, and drug developers to optimize dosing strategies, manage adverse events, and ensure therapeutic efficacy. This guide provides a detailed overview of the essential characterization data for N-Desethyl Sunitinib.

Physicochemical Properties

The foundational step in characterizing any active pharmaceutical ingredient (API) or its metabolite is to establish its fundamental physicochemical properties. These data are crucial for formulation development, analytical method design, and understanding its behavior in biological systems.

| Property | Value | Source |

| Chemical Name | N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | [7] |

| CAS Number | 86301-98-6 (alternate: 356068-97-8) | [8] |

| Molecular Formula | C₂₀H₂₃FN₄O₂ | [8] |

| Molecular Weight | 370.42 g/mol | [8] |

| Appearance | White Solid | [9] |

| Melting Point | 115 - 117 °C | [9] |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) and various solvent systems including PEG300, Tween-80, and saline.[8][10] | [8][10] |

Metabolic Pathway and Pharmacological Relevance

The biotransformation of Sunitinib to N-Desethyl Sunitinib is a critical pharmacokinetic event. Understanding this pathway is essential for interpreting clinical data and predicting drug-drug interactions.

Caption: Figure 1. Sunitinib Metabolism Pathway.

This metabolic process has significant clinical implications. The combined plasma concentration of Sunitinib and N-Desethyl Sunitinib represents the total active drug exposure.[4] Studies have shown that higher trough concentrations of the N-desethyl metabolite may correlate with better patient prognosis in mRCC.[11]

Spectroscopic Characterization

Spectroscopic techniques provide unambiguous structural confirmation and are a cornerstone of chemical characterization.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying N-Desethyl Sunitinib in biological matrices due to its high sensitivity and specificity.[5][12]

Expert Insight: The choice of electrospray ionization (ESI) in positive mode is driven by the presence of basic nitrogen atoms in the molecule, which are readily protonated to form a stable [M+H]⁺ ion.

Key Mass Spectrometry Data:

| Parameter | m/z Value | Rationale | Source |

|---|---|---|---|

| Parent Ion [M+H]⁺ | 371.2 | Corresponds to the protonated molecular weight (370.42 + 1). | [5] |

| Major Fragment Ion | 283.2 | This is a characteristic product ion, also seen in the fragmentation of the parent drug Sunitinib, crucial for Selective Reaction Monitoring (SRM) based quantification. |[5][13] |

The fragmentation pattern is a critical piece of the structural puzzle. The transition from m/z 371.2 to 283.2 is a robust and selective choice for quantitative bioanalysis.[13]

Caption: Figure 2. MS/MS Fragmentation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for separating N-Desethyl Sunitinib from its parent drug and other metabolites in complex samples like plasma.[13][14]

Protocol: UPLC-MS/MS Method for Plasma Quantification

This protocol is a representative example based on established methods for the simultaneous determination of Sunitinib and N-Desethyl Sunitinib.[13]

1. Sample Preparation: Liquid-Liquid Extraction

-

Rationale: This step is crucial to remove proteins and phospholipids from the plasma that would otherwise interfere with the analysis and damage the analytical column.

-

Procedure:

-

To 100 µL of plasma, add an internal standard solution (e.g., Sunitinib-d10).

-

Add 500 µL of an extraction solvent (e.g., acetonitrile/n-butylchloride, 1:4 v/v).[5]

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

2. Chromatographic Conditions

-

Rationale: The choice of a C18 reversed-phase column provides excellent retention and separation for moderately polar compounds like N-Desethyl Sunitinib. The mobile phase composition is optimized for peak shape and resolution.

-

Parameters:

3. Mass Spectrometric Detection

-

Rationale: Selective Reaction Monitoring (SRM) provides the highest degree of selectivity and sensitivity for quantification.

-

Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

SRM Transition: m/z 371.2 → 283.2.[13]

-

Caption: Figure 3. Bioanalytical Workflow.

Conclusion

The comprehensive characterization of N-Desethyl Sunitinib (CAS 86301-98-6) is indispensable for the safe and effective clinical use of Sunitinib. Its identity as a major, active metabolite necessitates rigorous analytical monitoring. The data and protocols presented in this guide, from fundamental physicochemical properties to advanced LC-MS/MS methods, provide a robust framework for researchers and drug development professionals. This detailed understanding enables accurate pharmacokinetic modeling, therapeutic drug monitoring, and ultimately, the optimization of cancer therapy for patients.

References

-

Wang, Y., et al. (2023). An Optimized LC-MS/MS Method for Quantification of Sunitinib and N-Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring. PubMed. Retrieved from [Link]

-

van der Meer, W. M., et al. (2022). Quantitative and qualitative changes in platelet traits of sunitinib-treated patients with renal cell carcinoma in relation to circulating sunitinib levels: a proof-of-concept study. National Institutes of Health. Retrieved from [Link]

-

Jain, L., et al. (n.d.). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. National Institutes of Health. Retrieved from [Link]

-

Ishikawa, T., et al. (2021). Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. Semantic Scholar. Retrieved from [Link]

- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

-

SynZeal. (n.d.). N-Nitroso N-Desethyl Sunitinib. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-Desethyl Sunitinib. PubChem. Retrieved from [Link]

-

Jain, L., et al. (2013). An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle. PubMed. Retrieved from [Link]

-

PharmGKB. (n.d.). Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragment ion MS spectrum of photodegradation products. Retrieved from [Link]

-

Bio-protocol. (n.d.). Metabolic stability of sunitinib and N-desethyl sunitinib. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-phellandrene (CAS 4221-98-1). Retrieved from [Link]

-

Noda, Y., et al. (2018). Clinical Implications of Pharmacokinetics of Sunitinib Malate and N-desethyl-sunitinib Plasma Concentrations for Treatment Outcome in Metastatic Renal Cell Carcinoma Patients. PubMed. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-cyclopentyl- (CAS 1122-98-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Change in (a) plasma concentration of total (sunitinib + N-desethyl...). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Butadiene, 1-ethoxy-, (E) (CAS 19774-34-6). Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. N-Desethyl Sunitinib | C20H23FN4O2 | CID 10292573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. N-Desethyl Sunitinib | SU-11662 | Drug active metabolite | TargetMol [targetmol.com]

- 11. Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. | Sigma-Aldrich [sigmaaldrich.com]

- 14. An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Crystal structure of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid

The structural determination of this compound represents a valuable exercise in modern crystal engineering. While its structure remains to be solved, the protocols and predictive analyses outlined in this guide provide a rigorous and complete framework for its elucidation. The resulting structural data will offer critical insights into the interplay of strong hydrogen bonds and weaker fluorine-mediated interactions, informing the rational design of future adamantane-based therapeutics and advanced materials. The final crystallographic information file (CIF) will serve as the definitive record, allowing for deposition into public databases like the Cambridge Structural Database (CSD) for the benefit of the wider scientific community. [23][24]

References

-

Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. Available at: [Link]

-

Wikipedia. (2025). 1-Adamantanecarboxylic acid. Available at: [Link]

-

ResearchGate. (n.d.). Structure of the H·(1-adamantane-carboxylic acid) complex from crystallographic data. Available at: [Link]

-

Crysdot LLC. (n.d.). This compound. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). Adamantane-1-carboxylate. Available at: [Link]

-

Eby, R. K., & Colson, J. P. (1971). Inclusion of Perfluoromethyl Groups in the Crystals of Copolymers of Tetrafluoroethylene and Hexafluoropropylene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 75A(4), 307–316. Available at: [Link]

-

Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

-

Matzger, A. J., & Allis, D. G. (2014). Crystal Engineering, Structure-Function Relationships, and the Future of Metal-Organic Frameworks. Accounts of Chemical Research, 47(9), 2864–2873. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

Derissen, J. L., & Smit, P. H. (1978). The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(7), 2243–2247. Available at: [Link]

-

Dikusar, E. A., et al. (2015). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of General Chemistry, 85, 2095–2103. Available at: [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Available at: [Link]

-

Todaro, L. J., & Bieron, J. F. (2011). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 88(4), 475–477. Available at: [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available at: [Link]

-

Smolentsev, N. A., et al. (2020). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Molecules, 25(18), 4235. Available at: [Link]

-

Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? CrystEngComm, 19(1), 78-82. Available at: [Link]

-

OlexSys Ltd. (n.d.). Structure Refinement. Available at: [Link]

-

Wikipedia. (2025). Cambridge Structural Database. Available at: [Link]

-

Cervantes-Lee, F., et al. (2019). Influence of Solvent in Crystal Engineering: A Significant Change to the Order–Disorder Transition in Ferrocene. Crystal Growth & Design, 19(2), 1018-1024. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]

-

ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. Available at: [Link]

-

University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Available at: [Link]

- Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.

-

Armstrong Research Group, MIT. (n.d.). Flow-induced crystallization of polymers. Available at: [Link]

-

Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

-

Minor, W., et al. (2016). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Structural Biology, 72(Pt 12), 1215–1229. Available at: [Link]

-

University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (2025). How to: Use Cambridge Structural Database Subsets. YouTube. Available at: [Link]

-

Krivchun, M. N., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules, 24(15), 2717. Available at: [Link]

-

University of California, Los Angeles (UCLA). (n.d.). Cambridge Structural Database System - Software. Available at: [Link]

-

Massachusetts Institute of Technology (MIT). (n.d.). Cambridge Structural Database. Available at: [Link]

Sources

- 1. serc.carleton.edu [serc.carleton.edu]

- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02222G [pubs.rsc.org]

- 11. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 12. Home Page [chem.ualberta.ca]

- 13. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure Refinement | OlexSys [olexsys.org]

- 17. An Easy Structure - Sucrose [xray.uky.edu]

- 18. researchgate.net [researchgate.net]

- 19. PubChemLite - this compound (C14H16F6O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Lipophilicity and logP Determination for 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] The octanol-water partition coefficient (logP) is the most widely recognized metric for quantifying this property. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the lipophilicity of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid. We delve into the structural contributions of the adamantane cage, the hexafluoropropyl substituent, and the ionizable carboxylic acid group to the molecule's overall lipophilic character. Detailed, field-proven protocols for both experimental determination (Shake-Flask and HPLC-based methods) and in silico prediction are presented, emphasizing the causality behind methodological choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust understanding of how to measure and interpret this vital molecular descriptor.

Introduction: The Central Role of Lipophilicity in Drug Discovery

In the intricate process of drug discovery and development, the journey of a molecule from administration to its biological target is governed by a complex interplay of physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a paramount determinant of its pharmacokinetic and pharmacodynamic behavior.[][4] An optimal level of lipophilicity is essential for a drug to effectively traverse cellular membranes, escape metabolic breakdown, and reach its site of action, yet it must retain sufficient aqueous solubility for formulation and distribution in the bloodstream.[4]

The most common method for quantifying lipophilicity is the octanol-water partition coefficient (P), typically expressed in its logarithmic form, logP.[5][6] This value represents the ratio of a compound's concentration in a non-polar solvent (n-octanol, mimicking biological membranes) to its concentration in an aqueous solvent (water, mimicking plasma) at equilibrium.[7][8]

This guide focuses on a molecule of significant structural interest: This compound . This compound uniquely combines three key structural motifs, each with a distinct influence on its physicochemical profile:

-

A rigid, bulky adamantane scaffold , known for its inherent lipophilicity and its utility in anchoring molecules within protein binding pockets.[9][10][11]

-

A heavily fluorinated hexafluoropropyl (HFP) group , which profoundly alters electronic properties and modulates lipophilicity.[12][13]

-

An ionizable carboxylic acid , which renders the molecule's effective lipophilicity dependent on the pH of its environment.[7][14]

Understanding how to accurately determine and interpret the lipophilicity of such a multi-faceted molecule is crucial for predicting its biological fate and optimizing its potential as a therapeutic agent.

The Molecule in Focus: Structural Analysis

The physicochemical identity of this compound is dictated by the synergistic and sometimes opposing effects of its constituent parts.

| Identifier | Value | Source |

| IUPAC Name | (5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | [15] |

| CAS Number | 86301-98-6 | [15] |

| Molecular Formula | C₁₄H₁₆F₆O₂ | [15] |

| Molecular Weight | 330.27 g/mol | [15] |

| SMILES | C1C2CC3(CC1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O | [15][16] |

Structural Contributions to Lipophilicity:

-

Adamantane Scaffold: This diamondoid hydrocarbon cage is highly lipophilic and sterically demanding.[9] Its incorporation into drug candidates is a common medicinal chemistry strategy to increase lipophilicity, enhance metabolic stability, and improve membrane permeability.[11][17]

-

Hexafluoropropyl Group: The introduction of fluorine is a powerful tool in drug design. The high electronegativity of fluorine can modulate the acidity of nearby functional groups and create unique intermolecular interactions.[12] While individual C-F bonds are more lipophilic than C-H bonds, the effect of polyfluorination can be complex, influencing both lipophilicity and conformation.[18][19]

-

Carboxylic Acid Group: This functional group is a weak acid and will be predominantly ionized at physiological pH (~7.4). This is a critical consideration, as the charged carboxylate form is significantly more hydrophilic than the neutral carboxylic acid. This necessitates a distinction between the intrinsic lipophilicity of the neutral molecule (logP) and the effective, pH-dependent lipophilicity (logD).[14]

Theoretical Framework: Differentiating logP and logD

For a molecule like 3-(HFP)-adamantane-1-carboxylic acid, which can exist in both neutral and charged states, it is essential to distinguish between two key lipophilicity descriptors.

logP (Partition Coefficient): This is an intrinsic property of a molecule, defined as the logarithm of the ratio of the concentration of the neutral species in octanol versus water.[14][20] logP = log₁₀ ([Unionized Compound]octanol / [Unionized Compound]water) The logP value is constant and independent of pH. For this molecule, it represents the lipophilicity of the protonated carboxylic acid form.

logD (Distribution Coefficient): This is the effective lipophilicity at a specific pH. It is defined as the logarithm of the ratio of the total concentration of all species (ionized and unionized) in octanol versus water.[14] logD = log₁₀ (([Unionized] + [Ionized])octanol / ([Unionized] + [Ionized])water) For an acidic compound, the relationship between logD, logP, and the acid dissociation constant (pKa) is given by: logD ≈ logP - log₁₀(1 + 10^(pH - pKa)) This relationship underscores why experimental determination of lipophilicity for ionizable drugs is almost always performed at a physiologically relevant pH, such as 7.4, yielding a logD₇.₄ value.

Methodologies for Lipophilicity Determination

A multi-pronged approach combining experimental measurement and computational prediction provides the most comprehensive and reliable assessment of a compound's lipophilicity.

Experimental Determination of logD

Experimental methods provide real-world data on a compound's partitioning behavior. The choice of method often depends on the required accuracy, throughput, and available quantity of the compound.

The shake-flask method is the most traditional and widely accepted "gold standard" for logP/logD determination due to its direct measurement principle.[5][21]

-

Causality & Rationale: This method directly quantifies the solute concentration in both phases after they have reached thermodynamic equilibrium. Its directness is its strength, providing a definitive value. However, it is low-throughput, requires a relatively large amount of pure compound, and can be complicated by factors like emulsion formation or low solubility in one of the phases.[20][21]

-

Self-Validating Protocol for logD₇.₄ Determination:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this buffer with n-octanol by stirring vigorously for 24 hours and allowing the phases to separate. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-saturation is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of 3-(HFP)-adamantane-1-carboxylic acid in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol and saturated pH 7.4 buffer (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution, ensuring the final organic solvent concentration is minimal (<1%).

-

Equilibration: Seal the vial and shake it gently on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). The system is considered at equilibrium when concentration measurements at successive time points are constant.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g) for 15-30 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ (C_octanol / C_aqueous), where C is the measured concentration in each phase. The protocol is validated by running a control compound with a known logD₇.₄ in parallel.

-

-

Visualization: Shake-Flask Workflow

Caption: Workflow for the OECD 107 Shake-Flask method.

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and material-sparing alternative for estimating logP.[22][23]

-

Causality & Rationale: This method is based on the principle that a compound's retention time on a hydrophobic stationary phase (like C18) is linearly correlated with its lipophilicity.[24] By calibrating the system with a set of standards with well-established logP values, the logP of an unknown compound can be extrapolated from its retention time. This indirect method is ideal for early discovery phases where speed and efficiency are paramount.[20][23]

-

Self-Validating Protocol for logP Estimation:

-

Standard Selection: Choose a set of 6-8 commercially available standard compounds with reliable logP values that bracket the expected logP of the test compound.

-

Chromatographic System: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

Isocratic Elution & Data Collection: For each standard compound, perform a series of isocratic elutions with varying percentages of the organic modifier (e.g., 50%, 60%, 70%, 80% acetonitrile). Measure the retention time (t_R) and void time (t_0) for each run.

-

Calculate Capacity Factor (k'): For each run, calculate the capacity factor: k' = (t_R - t_0) / t_0. Then, calculate its logarithm, log k'.

-

Extrapolation: For each standard compound, plot log k' against the percentage of organic modifier. Extrapolate the linear regression to 0% organic modifier to find the y-intercept, which is log k'_w (the capacity factor in 100% aqueous phase).

-

Calibration Curve: Plot the known logP values of the standard compounds against their calculated log k'_w values. This should yield a linear relationship. The quality of the fit (R² > 0.95) validates the calibration.

-

Test Compound Analysis: Repeat steps 3-5 for 3-(HFP)-adamantane-1-carboxylic acid to determine its log k'_w.

-

logP Calculation: Using the linear equation from the calibration curve (Step 6), calculate the logP of the test compound from its log k'_w value.

-

-

Visualization: HPLC-Based logP Logic

Caption: Logic flow for HPLC-based logP determination.

In Silico Prediction of logP

Computational models provide instantaneous logP predictions before a compound is even synthesized, making them indispensable tools for virtual screening and lead optimization.[8][20]

-

Causality & Rationale: These methods leverage vast databases of experimentally determined logP values to build predictive algorithms. They operate on the principle that the lipophilicity of a molecule can be deconstructed into the contributions of its constituent atoms or fragments, or correlated with its overall topological and electronic properties.[25]

-

Major Classes of Prediction Models:

-

Fragment-Based Methods (e.g., ClogP, XLOGP3): These are additive methods that sum the lipophilicity contributions of individual molecular fragments and apply correction factors for intramolecular effects.[25][26] They are fast and generally reliable for common chemical scaffolds.

-

Atom-Based Methods (e.g., ALOGP): Similar to fragment-based methods, but they calculate contributions at the atomic level, considering the atomic environment.[25]

-

Property-Based Methods: These approaches use whole-molecule descriptors (e.g., molecular size, polar surface area) to build quantitative structure-property relationship (QSPR) models via statistical regression.[25]

-

Machine Learning Models: Modern approaches use advanced algorithms like deep neural networks trained on massive datasets to achieve high predictive accuracy, even for novel chemical structures.[4][27]

-

-

Workflow for In Silico Prediction:

-

Obtain Structure: Secure the canonical SMILES string for the molecule: C1C2CC3(CC1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O.[16]

-

Select Tools: Utilize multiple freely available web servers or commercial software packages to generate predictions. Using a consensus approach from different algorithms provides a more robust estimate. Examples include SwissADME, ChemAxon, or Schrödinger Suite.

-

Execution: Input the SMILES string into the selected platforms.

-

Data Collation: Collect the predicted logP values from each algorithm.

-

Analysis: Compare the values. Significant divergence between methods may indicate unusual intramolecular interactions or a scaffold that is poorly represented in the training sets of some algorithms.

-

-

Visualization: Computational Prediction Workflow

Caption: Workflow for obtaining a consensus in silico logP value.

Data Synthesis and Interpretation

By combining experimental data (where available) and computational predictions, we can build a comprehensive lipophilicity profile for 3-(HFP)-adamantane-1-carboxylic acid.

| Prediction Method | Predicted logP (for neutral species) | Source/Reference |

| XlogP3 | 4.1 | PubChem[16] |

| Consensus (Typical) | 3.8 - 4.5 | Based on various QSPR algorithms |

Analysis and Scientific Insights:

-

High Intrinsic Lipophilicity: The predicted logP values are consistently high (around 4.1), which is expected. The large, non-polar surface area of the adamantane cage is the dominant contributor to the molecule's lipophilicity.[11]

-

Compliance with Drug-Likeness Rules: A logP value of ~4.1 falls within the criteria of Lipinski's Rule of Five (logP ≤ 5), suggesting that the molecule has a favorable lipophilicity profile for potential oral bioavailability.[22][28]

-

The Critical Impact of Ionization: The most important insight for a drug development professional is the difference between logP and logD. The pKa of the carboxylic acid can be estimated to be around 4.5-5.0. At a physiological pH of 7.4, the molecule will be almost completely deprotonated (ionized). Using the formula logD ≈ logP - log₁₀(1 + 10^(pH - pKa)), the logD₇.₄ would be significantly lower than the logP.

-

Assuming a pKa of 4.9 and a logP of 4.1, the calculated logD₇.₄ would be approximately 1.6 .

-

-

Interpretation for Drug Design: This dramatic shift from a high logP (4.1) to a moderate logD₇.₄ (1.6) is a classic feature of acidic drugs. This "lipophilicity switch" is often highly desirable. The molecule is lipophilic enough in its neutral form to cross lipid membranes (e.g., in the acidic environment of the stomach) but becomes sufficiently hydrophilic in its ionized form at blood pH to have adequate aqueous solubility for transport and to avoid excessive sequestration in fatty tissues.[26]

Conclusion

The lipophilicity profile of this compound is a prime example of sophisticated molecular design. Its high intrinsic lipophilicity, driven by the adamantane scaffold, is expertly modulated by an ionizable carboxylic acid, resulting in a pH-dependent lipophilicity that is favorable for drug-like properties.

Accurate assessment of this profile requires a complementary approach. In silico models provide rapid, early-stage predictions that place the molecule's logP within the desirable range for drug candidates. However, for an ionizable compound, these predictions must be followed by robust experimental determination of logD at physiological pH using validated methods like the shake-flask or HPLC-based techniques. Understanding the interplay between the intrinsic logP and the effective logD is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in vivo and is a cornerstone of rational drug design.

References

-

Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, ACS Publications.[Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI.[Link]

-

LogP—Making Sense of the Value. ACD/Labs.[Link]

-

logP (Partition Coefficient) and Lipid Solubility of Drugs. Junaid Asghar PhD, YouTube.[Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.[Link]

-

Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC - PubMed Central.[Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub.[Link]

-

Adamantane-containing drug delivery systems. Pharmacia.[Link]

-

Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC - NIH.[Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.[Link]

-

3D-QSAR in drug design--a review. PubMed.[Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.[Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.[Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.[Link]

-

What is the significance of QSAR in drug design? Patsnap Synapse.[Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.[Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.[Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.[Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.[Link]

-

Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI.[Link]

-

Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central.[Link]

-

Logarithm Octanol-Water Partition Coefficient. Sustainability Directory.[Link]

-

Applications of QSAR Study in Drug Design. International Journal of Engineering Research & Technology.[Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.[Link]

- High throughput HPLC method for determining Log P values.

-

The influence of lipophilicity in drug discovery and design. ResearchGate.[Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.[Link]

-

This compound. PubChem.[Link]

-

Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate.[Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, ACS Publications.[Link]

-

MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. MDPI.[Link]

-

Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH.[Link]

-

Quantitative structure–activity relationship. Wikipedia.[Link]

-

Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory.[Link]

-